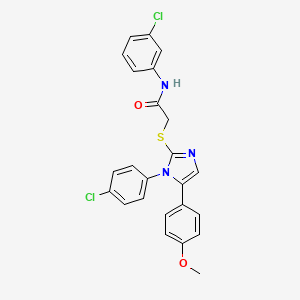

N-(3-chlorophenyl)-2-((1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide

Description

N-(3-chlorophenyl)-2-((1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic imidazole-based thioacetamide derivative featuring:

- A 1H-imidazole core substituted at N1 with 4-chlorophenyl and at C5 with 4-methoxyphenyl.

- A thioether linkage at C2 of the imidazole, connected to an acetamide group.

- The acetamide nitrogen is further substituted with a 3-chlorophenyl group.

Below, we compare its structural and physicochemical properties with analogous compounds.

Properties

IUPAC Name |

N-(3-chlorophenyl)-2-[1-(4-chlorophenyl)-5-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19Cl2N3O2S/c1-31-21-11-5-16(6-12-21)22-14-27-24(29(22)20-9-7-17(25)8-10-20)32-15-23(30)28-19-4-2-3-18(26)13-19/h2-14H,15H2,1H3,(H,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHJJHKTXOPHMJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)NC4=CC(=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19Cl2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-chlorophenyl)-2-((1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide is a compound that has attracted attention for its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound can be characterized by its molecular formula, which is . The presence of multiple aromatic rings and a thioether linkage suggests potential for diverse biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing imidazole and thiazole moieties. Specifically, derivatives similar to N-(3-chlorophenyl)-2-((1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide have demonstrated significant cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 0.28 | HDAC Inhibition |

| Compound B | A549 (Lung Cancer) | 0.52 | Topoisomerase II Inhibition |

| N-(3-chlorophenyl)-2-((1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide | SK-MEL-2 (Melanoma) | 4.27 | Apoptosis Induction |

The compound has shown promising results with an IC50 value of 4.27 µM against the SK-MEL-2 melanoma cell line, indicating a significant level of cytotoxicity .

The biological activity of N-(3-chlorophenyl)-2-((1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide is primarily attributed to its ability to inhibit key enzymes involved in cancer cell proliferation:

- Histone Deacetylases (HDACs) : Inhibiting HDACs leads to increased acetylation of histones, resulting in altered gene expression associated with tumor suppression.

- Topoisomerase II : This enzyme is crucial for DNA replication; inhibition can lead to DNA damage and apoptosis in rapidly dividing cancer cells.

- Telomerase Activity : Compounds targeting telomerase can induce senescence in cancer cells, limiting their ability to proliferate indefinitely .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the phenolic and imidazole rings significantly affect the compound's potency. For instance, substituents like methoxy and chloro groups enhance lipophilicity and improve binding affinity to target proteins, thus increasing anticancer efficacy .

Case Studies

A series of studies have been conducted to evaluate the effectiveness of similar compounds:

- Study 1 : Investigated the effects of imidazole derivatives on MCF-7 cells, revealing that specific substitutions led to enhanced cytotoxicity through apoptosis induction.

- Study 2 : Focused on the interaction between the compound and tubulin, demonstrating that binding affinity correlates with reduced cell viability in lung cancer models.

Comparison with Similar Compounds

Key Structural Features

The compound’s uniqueness lies in its substitution pattern:

- Imidazole Core : The 1H-imidazole scaffold allows for diverse substitution, influencing electronic and steric properties.

Analogous Compounds from Literature

The following table summarizes structurally related compounds and their key attributes:

*Calculated based on structural analysis; †Molecular weight discrepancy noted in .

Substituent Effects on Properties

Electronic and Steric Influences

- Methoxy vs. Nitro Groups : The target compound’s 4-methoxyphenyl (electron-donating) contrasts with the nitro group in , which is electron-withdrawing. Methoxy may improve solubility but reduce electrophilic reactivity.

- Halogen Positioning : The 3-chlorophenyl on the acetamide (target) vs. 4-chlorophenyl in alters steric hindrance and dipole interactions.

Physicochemical and Crystallographic Data

- Crystal Packing : Analogous compounds (e.g., ) exhibit hydrogen-bonded dimers (R22(8) motifs), suggesting the target compound may form similar stabilizing interactions.

- Melting Points: Limited data available, but reports a melting point of 253–255°C for a diastereomeric analog, hinting at high thermal stability for this class.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.